molecular formula C10H12ClN3O3 B8275991 N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide

N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide

Cat. No.: B8275991
M. Wt: 257.67 g/mol
InChI Key: BQKSSMFOPQNQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide is a useful research compound. Its molecular formula is C10H12ClN3O3 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H12ClN3O3/c1-13(2)6-10(15)12-7-3-4-8(11)9(5-7)14(16)17/h3-5H,6H2,1-2H3,(H,12,15)

InChI Key

BQKSSMFOPQNQCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitroaniline (1.0 g, 5.81 mmol) in 1:1 THF/DCE (200 mL) was added triethylamine (3.53 g, 34.9 mmol, Aldrich), 2-dimethylaminoacetyl chloride hydrochloride (1.82 g, 11.6 mmol, Alfa Aesar), and catalytic DMAP (Aldrich). After heating overnight at 65° C., the crude reaction mixture was diluted with dichloromethane (300 mL), washed with saturated NaHCO3 (50 mL), evaporated, and purified by column chromatography (dichloromethane to 5% methanol/dichloromethane) to provide N1-(4-chloro-3-nitrophenyl)-N2,N2-dimethylglycinamide (1.0 g, 67%) as a brown solid. ESIMS (M+H)+=258.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF DCE
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.